4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Overview
Description
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. Spirocyclic compounds are known for their rigid structures, which can impart unique biological activities and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-arylamino-2-cyano-3-mercapto-acrylamide with 4-oxo-piperidine-1-carboxylate in the presence of catalytic amounts of p-toluenesulfonic acid (p-TSA) in boiling ethanol . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its unique structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Oxo-2-(piperidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-oxo-2-piperidin-1-yl-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c16-11-12-13(20)17-14(19-9-5-2-6-10-19)18-15(12)7-3-1-4-8-15/h12H,1-10H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZIQHPXZWIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCCCC3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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